GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP is a complex carbohydrate compound characterized by its unique glycosidic linkages and functional groups. This compound consists of glucosamine, phthalimide, and galactose moieties, which contribute to its structural and functional properties. The molecular formula for this compound is with a molecular weight of approximately 974.03 g/mol . It is primarily utilized in biochemical research, particularly in studies related to glycoproteins and polysaccharides.
This compound is classified under glycosides, specifically as a disaccharide derivative due to its structure comprising two monosaccharide units linked by a glycosidic bond. The glucosamine component is modified with a phthalimido group, while the galactose part is further functionalized with benzyl groups. Such modifications enhance the solubility and reactivity of the compound, making it suitable for various scientific applications .
The synthesis of GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP typically involves multiple steps of glycosylation reactions. A common approach includes the use of protected carbohydrate derivatives as starting materials. For instance, the synthesis may start with the bromo-2-O-benzoyl-3,4,6-tri-O-benzyl-α-D-galactopyranoside as a donor and ethyl 4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside as an acceptor .
The molecular structure of GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP features a glucosamine unit linked to a galactose unit through a β(1→3) glycosidic bond. The presence of phthalimido and benzyl groups significantly influences the compound's solubility and reactivity.
The compound can participate in various chemical reactions typical of glycosides, including hydrolysis under acidic or enzymatic conditions, leading to the release of monosaccharides. Additionally, it may undergo further functionalization or modification depending on the desired applications.
GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP interacts with biological systems primarily through its carbohydrate moieties, which can bind to specific receptors on cell surfaces, influencing cellular signaling pathways.
Research indicates that compounds with similar structures can modulate immune responses or act as inhibitors in certain biochemical pathways . The precise mechanism often involves recognition by lectins or other carbohydrate-binding proteins.
GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP has significant applications in scientific research:
Regioselective glycosylation is paramount for constructing the β(1-3) linkage in GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP (CAS: 1820575-44-7). This disaccharide building block features precise protective group patterning: the glucosamine (GlcNPhth) donor carries O-acetyl groups at C-3, C-4, and C-6 positions, while the galactose (Gal) acceptor bears O-benzyl groups at C-2, C-4, and C-6 [1] [6]. This arrangement ensures that only the C-3 hydroxyl of the Gal acceptor is nucleophilically active for glycosidic bond formation. The C-2 phthalimido (Phth) group on the glucosamine moiety serves dual purposes: it directs β-stereoselectivity through neighboring group participation and protects the amine functionality for future deprotection and functionalization [2] [6]. Synthetic protocols typically employ promoters like N-iodosuccinimide/trimethylsilyl triflate (NIS/TMSOTf) or Lewis acids to activate the anomeric position of the GlcNPhth donor, driving glycosylation exclusively at the C-3 hydroxyl of the tri-O-benzyl-protected galactose unit. This precision prevents unwanted regioisomers and simplifies purification, yielding products with >98% HPLC purity [1] [2].
Table 1: Protecting Group Roles in Regioselective Glycosylation
Position | GlcNPhth Donor | Gal Acceptor | Functional Role |
---|---|---|---|
Anomeric (Glc) | β-linked MP (4-Methoxyphenyl) | - | Temporary anomeric leaving group |
C-2 (Glc) | Phthalimido | - | β-Stereodirecting group, amine protection |
C-3,4,6 (Glc) | Acetyl | - | Protecting group, regio-blocking |
C-2,4,6 (Gal) | - | Benzyl | Permanent protection for later chain elongation |
C-3 (Gal) | - | Free OH | Sole glycosylation site for β(1-3) linkage |
The strategic design of GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP positions it as a versatile glycosyl acceptor for chain elongation at Gal C-3 or as a glycosyl donor via activation of its anomeric 4-methoxyphenyl (MP) group. The benzyl ethers on the galactose unit exhibit exceptional stability under acidic, basic, and reducing conditions, preserving the integrity of the carbohydrate backbone during subsequent transformations [1] [6]. Conversely, the anomeric MP group can be selectively activated under mild oxidative conditions (e.g., ceric ammonium nitrate) or via in situ conversion to a more labile leaving group (e.g., trichloroacetimidate), enabling its use as a donor block in larger oligosaccharide or glycoconjugate syntheses [2] [4]. The phthalimido-protected glucosamine component acts as a masked N-acetylglucosamine (GlcNAc) precursor. Upon hydrazinolysis or nucleophilic cleavage (e.g., ethylenediamine), the phthaloyl group is removed, exposing the amine for N-acetylation or site-specific conjugation – a critical step for generating biologically relevant glycostructures like N-acetyllactosamine (LacNAc) derivatives [2] [6]. This acceptor-donor duality underpins its utility in modular oligosaccharide assembly.
Orthogonal deprotection strategies are integral to the synthetic utility of GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP. This compound features three distinct protective group classes, each removable selectively without affecting the others:
The crystalline solid (white to off-white powder) exhibits stability under refrigeration (2–8°C), though its heat-sensitive nature necessitates avoidance of elevated temperatures during storage or handling [1] [5] [6].
Table 2: Orthogonal Protecting Group Removal Sequence
Protecting Group | Representative Cleavage Conditions | Compatibility with Other Groups | Functional Outcome |
---|---|---|---|
Acetyl (OAc) | 0.1M NaOMe in MeOH, 0°C → RT, 2h | Stable: Bn, Phth, MP | Exposes GlcN C-3,4,6 OH |
Phthalimido (Phth) | 80% N₂H₄·H₂O in EtOH, 80°C, 4h | Stable: Bn (if no OAc), MP | Exposes GlcN C-2 amine |
Benzyl (Bn) | H₂ (1 atm), 10% Pd/C, EtOAc, 24h | Stable: MP (after Phth removal) | Exposes Gal C-2,4,6 OH |
4-Methoxyphenyl (MP) | CAN, CH₃CN/H₂O, 0°C, 1h | Stable: OAc, Bn, Phth | Activates anomeric position |
The synthesis of β(1-3) linkages presents significant stereochemical challenges. Chemical glycosylation employing GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP leverages the phthalimido group’s neighboring group participation to ensure high β-selectivity (>98% as per HPLC and qNMR analysis) [1] [2]. Promoters such as trimethylsilyl triflate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂) activate the MP leaving group, generating a transient C-2-acyliminium ion intermediate that shields the β-face of the oxocarbenium ion, leading to exclusive β-glycoside formation [2] [4]. While efficient for gram-scale production (priced at ~$152/200mg), chemical methods often require meticulous control of temperature, stoichiometry, and moisture levels [1] [4].
Enzymatic approaches using glycosyltransferases offer an alternative. β-1,3-Galactosyltransferases (β3GalT) can catalyze the transfer of galactose from UDP-Gal to GlcNAc derivatives with inherent regio- and stereospecificity [2]. However, enzymatic synthesis using this particular building block faces hurdles:
Consequently, enzymatic methods are better suited for late-stage glycosylation of simpler acceptors in aqueous environments, while chemical synthesis remains the primary method for constructing complex, protected intermediates like this compound for biotechnology and pharmaceutical development applications [2] [4].
Table 3: Comparative Analysis: Chemical vs. Enzymatic β(1-3) Bond Formation
Parameter | Chemical Glycosylation | Enzymatic Glycosylation |
---|---|---|
Regioselectivity Control | High (via protecting groups) | Intrinsic (enzyme active site) |
Stereoselectivity (β) | High (via neighboring group participation, e.g., Phth) | Intrinsic |
Typical Yield | Moderate to High (60-85%, purification dependent) | High (often >90% with optimized enzymes) |
Substrate Flexibility | Broad (compatible with diverse protecting group schemes) | Limited (requires minimally protected acceptors) |
Scale | Milligram to Gram (e.g., 200mg to 1g commercial batches) | Potentially larger (fermentation-based) |
Primary Application | Synthesis of protected intermediates for solid-phase/conjugate chemistry | Synthesis of unprotected oligosaccharides/glycoconjugates |
Appendix: Standardized Nomenclature of Key Compounds
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0